2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-bromophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with 2,2-dimethylcyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Scientific Research Applications
2-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromobenzophenone: Contains a similar bromophenyl group but with a different ketone structure.
4-Bromophenyl 4-bromobenzoate: Another bromophenyl derivative with ester functionality.
Uniqueness
2-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2613382-64-0 |
---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.